Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Phenylacetate Analog
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate demonstrates a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analog, ethyl 2-(4-chlorophenyl)acetate. This increase in lipophilicity is a direct consequence of the gem-difluoro substitution and is predictive of enhanced membrane permeability and metabolic stability in biological systems [1][2].
| Evidence Dimension | Calculated LogP (XLogP3 or similar) |
|---|---|
| Target Compound Data | LogP = 3.70 [1] |
| Comparator Or Baseline | Ethyl 2-(4-chlorophenyl)acetate: LogP = 2.9 [2] |
| Quantified Difference | ΔLogP = +0.80 |
| Conditions | In silico prediction models (XLogP3 or equivalent) |
Why This Matters
Higher LogP influences compound selection for lead optimization programs targeting intracellular or CNS-penetrant drug candidates.
- [1] ChemSrc. 2-(4-Chlorophenyl)-2,2-difluoroacetate ethyl ester (CAS 130754-19-7) - Physicochemical Properties. Accessed via chemsrc.com. View Source
- [2] PubChem. Ethyl (4-chlorophenyl)acetate (CID 84177) - Computed Properties. Accessed via pubchem.ncbi.nlm.nih.gov. View Source
